molecular formula C13H23NO3 B037594 N-(Cyclohexylcarbonyl)leucine CAS No. 121428-84-0

N-(Cyclohexylcarbonyl)leucine

Cat. No.: B037594
CAS No.: 121428-84-0
M. Wt: 241.33 g/mol
InChI Key: MJOSQGRPLTUAHR-UHFFFAOYSA-N
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Description

N-(Cyclohexylcarbonyl)leucine is a derivative of leucine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Cyclohexylcarbonyl)leucine can be synthesized through the reaction of leucine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylcarbonyl)leucine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclohexylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(Cyclohexylcarbonyl)leucine has been extensively studied for its potential biological activity and various applications in different fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in protein synthesis and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of N-(Cyclohexylcarbonyl)leucine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and transporters involved in amino acid metabolism. This modulation can influence various cellular processes, including protein synthesis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-leucine: Another derivative of leucine with similar biological activity.

    N-Benzoyl-leucine: A compound with a benzoyl group instead of a cyclohexylcarbonyl group.

    N-Formyl-leucine: A derivative with a formyl group.

Uniqueness

N-(Cyclohexylcarbonyl)leucine is unique due to its cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(Cyclohexylcarbonyl)leucine is a synthetic derivative of leucine, an essential amino acid known for its pivotal role in protein synthesis and metabolic regulation. This compound has garnered interest due to its potential therapeutic applications and its influence on various biological pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential clinical implications.

This compound functions primarily through modulation of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, which is crucial for cell growth and metabolism. Leucine and its derivatives activate mTORC1 by binding to leucyl-tRNA synthetase (LRS), which acts as a sensor for leucine levels within cells. This activation leads to increased protein synthesis and cell proliferation, particularly in muscle and adipose tissues .

Key Points:

  • Molecular Interaction: this compound is believed to enhance mTORC1 activity by facilitating the binding of LRS to Rag GTPases, promoting downstream signaling that stimulates protein synthesis .
  • Cellular Uptake: The uptake of this compound into cells is mediated by transporters such as LAT1 (L-type amino acid transporter), which is critical for the transportation of branched-chain amino acids across cellular membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can effectively cross cellular membranes due to its structural properties. Studies indicate that modifications to the leucine backbone can influence its absorption and distribution in tissues.

Absorption Characteristics:

  • Transport Mechanisms: this compound utilizes both LAT1 and organic anion transporters (OATs) for cellular uptake. Its affinity for these transporters can dictate its bioavailability and therapeutic efficacy .
  • Metabolic Stability: The compound's stability in biological systems is crucial for maintaining effective concentrations at target sites, influencing its overall activity .

Biological Effects

This compound exhibits several biological effects that are relevant to health and disease:

  • Protein Synthesis: Enhances muscle protein synthesis, making it a potential candidate for therapeutic use in conditions like cachexia or muscle wasting disorders .
  • Regulation of Energy Metabolism: Influences metabolic pathways related to energy production, particularly in skeletal muscle, where it promotes mitochondrial biogenesis and function .
  • Neuroprotective Effects: Preliminary studies suggest that leucine derivatives may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the effects of leucine derivatives, including this compound, on various physiological processes:

StudyFindings
Demonstrated that N-acetyl-leucine (a related compound) enhances mTORC1 activation in muscle cells.
Investigated the role of leucine in regulating food intake and energy balance through central nervous system pathways.
Found that leucine supplementation improved mitochondrial function in skeletal muscle during cachexia models.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSQGRPLTUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923802
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121428-84-0
Record name N-Cyclohexanoylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Cyclohexyl(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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